(5R)-6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid
Description
Properties
IUPAC Name |
(7R)-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-6-13(4-5-13)8-9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVQCWIKEOHTOE-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2)CC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2)C[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5R)-6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid, with the CAS number 1799811-92-9, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique spirocyclic structure, which is known to influence its biological interactions and efficacy.
The molecular formula of this compound is , and it has a molecular weight of approximately 255.314 g/mol. The compound typically exhibits a purity of around 95% in commercial preparations .
Research indicates that compounds similar to this compound may act as inhibitors of viral replication, particularly in the context of hepatitis C virus (HCV). This compound serves as a crucial intermediate in the synthesis of antiviral agents, notably ledipasvir, which targets the NS5A protein involved in HCV replication .
Biological Activity
The biological activity of this compound has been evaluated in various studies:
- Antiviral Activity :
- Cellular Studies :
- Toxicity and Safety :
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential applications in drug discovery and development:
- Antiviral Agents : It plays a role as an intermediate in the synthesis of antiviral drugs, including those targeting hepatitis C virus .
- Biological Activity : The unique spirocyclic structure contributes to its biological activity, making it a candidate for further pharmacological studies.
Organic Synthesis
(5R)-6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid serves as a valuable building block in organic synthesis:
- Synthetic Intermediates : It is utilized to synthesize more complex molecules through various coupling reactions and transformations .
Chemical Probes
The compound can function as a chemical probe in biological assays due to its structural properties:
- Mechanistic Studies : Its derivatives can be used to study enzyme mechanisms and interactions with biological targets, aiding in the understanding of biochemical pathways.
Case Study 1: Synthesis of Antiviral Compounds
In a study focusing on the synthesis of antiviral agents, this compound was synthesized as a key intermediate. The synthetic route involved multiple steps including protection-deprotection strategies and selective hydrogenation, resulting in high yields and purity suitable for further pharmaceutical development .
Case Study 2: Development of Chemical Probes
Research has demonstrated that derivatives of this compound can act as effective chemical probes for studying specific protein interactions within cellular systems. These studies have highlighted the compound's ability to selectively inhibit certain enzymes, providing insights into potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Functional Groups
The table below summarizes differences between the target compound and its analogs:
Analysis of Structural and Functional Differences
Spiro Ring System
- Ring Size : The target compound’s [2.5]octane system provides greater conformational flexibility compared to the strained [2.4]heptane analog, which may limit binding to sterically constrained targets .
- Substituent Positioning : In Vorbipiprant , the Boc group is replaced by a 4-(trifluoromethyl)phenylmethyl moiety, enhancing lipophilicity and receptor affinity .
Stereochemistry
- The (5R) configuration is crucial for bioactivity in chiral environments . For example, the (5S) enantiomer may exhibit divergent pharmacological profiles, necessitating precise stereochemical control during synthesis .
Functional Groups
- Boc Protection: The Boc group in the target compound simplifies amine protection/deprotection steps, unlike Aderbasib, which incorporates a hydroxyamino carbonyl group for enzyme inhibition .
- Carboxylic Acid : Common across analogs, enabling conjugation or salt formation.
Physicochemical and Commercial Considerations
- Solubility: Limited data available, but the Boc group likely improves solubility in organic solvents compared to polar analogs like Aderbasib .
- Commercial Availability :
Research and Application Insights
- Drug Development: The target compound’s spiro core is integral to Vorbipiprant’s activity as an EP4 antagonist, highlighting its utility in immunomodulation .
- Chiral Synthesis : The (5R) enantiomer is prioritized in asymmetric synthesis for protease inhibitors , where stereochemistry dictates binding efficiency .
- Challenges : Synthesizing the spiro[2.5]octane system requires careful control of ring strain and stereoselectivity , often necessitating advanced catalytic methods.
Q & A
Basic: What are the key synthetic methodologies for preparing (5R)-6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid?
The synthesis typically involves:
- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to protect the amine during spirocycle formation. This step often employs Boc-anhydride in dichloromethane or THF under basic conditions (e.g., triethylamine) .
- Spirocyclization : Utilizing cyclopropane ring formation via intramolecular alkylation or [2+2] cycloaddition, with careful control of temperature (-10°C to 25°C) to minimize side reactions .
- Carboxylic Acid Activation : Final deprotection of intermediates using TFA or HCl, followed by purification via recrystallization or preparative HPLC .
Key Tip: Monitor reaction progress with TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm spirocyclic structure via -NMR (e.g., cyclopropane protons at δ 1.2–1.8 ppm) .
Basic: How to confirm the stereochemical integrity (5R configuration) and purity of the compound?
- Chiral HPLC : Use a Chiralpak® AD-H column (4.6 × 250 mm) with hexane:isopropanol (90:10) at 1.0 mL/min; retention time ~12 min for the (5R)-enantiomer .
- NMR Analysis : The tert-butyl group appears as a singlet at δ 1.4 ppm, while the spirocyclic protons show distinct coupling patterns (J = 6–8 Hz for cyclopropane) .
- Mass Spectrometry : ESI-MS ([M+H] expected at m/z 268.3) to confirm molecular weight and isotopic purity .
Advanced: How to analyze the compound’s stability under varying pH and temperature conditions?
- Accelerated Stability Studies :
- Thermal Stability : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (C18 column, 0.1% formic acid/acetonitrile gradient). Degradation >5% indicates instability .
- pH Stability : Dissolve in buffers (pH 2–9) and analyze by LC-MS/MS for hydrolysis products (e.g., tert-butyl alcohol or ring-opened byproducts) .
Note: Evidence suggests the compound is stable under inert storage but may decompose in acidic/basic conditions, requiring pH-controlled formulations .
Advanced: How to resolve contradictions in reported biological activity data (e.g., receptor binding vs. cellular assays)?
- Dose-Response Validation : Perform IC assays across multiple concentrations (1 nM–10 μM) using HEK293 cells expressing target receptors (e.g., EP4) .
- Off-Target Screening : Use radioligand binding assays (e.g., -labeled analogs) to identify non-specific interactions .
- Metabolite Interference : Incubate with liver microsomes and analyze via LC-MS to rule out active metabolites skewing results .
Advanced: What pharmacological applications are linked to this compound’s structural analogs?
- EP4 Receptor Antagonism : Analogs like Vorbipiprant (EP4 antagonist) show efficacy in heterotopic ossification models, suggesting potential for bone disorder research .
- Anti-Inflammatory Activity : The spirocyclic scaffold may inhibit pro-inflammatory cytokines (e.g., IL-6, TNF-α) in macrophage assays .
Critical Factor: The (5R) configuration enhances receptor binding affinity compared to (5S) isomers, as shown in enantiomer-selective activity studies .
Advanced: How does the tert-butoxycarbonyl group influence solubility and reactivity?
- Solubility : The Boc group increases lipophilicity (logP ~1.8), reducing aqueous solubility but enhancing membrane permeability in cell-based assays .
- Reactivity : Boc deprotection under acidic conditions generates a reactive amine intermediate, useful for further derivatization (e.g., amide coupling) .
Method: Replace Boc with other protecting groups (e.g., Fmoc) to compare solubility/reactivity trade-offs .
Advanced: What isotopic labeling strategies are recommended for metabolic studies?
- Deuterium Labeling : Synthesize -analogs at the cyclopropane ring using deuterated reagents (e.g., CDOD) to track metabolic pathways via LC-MS/MS .
- Carboxylic Acid : Introduce at the carboxyl group via carboxylase enzymes or labeled CO incorporation for quantitative tracer studies .
Advanced: How to design structure-activity relationship (SAR) studies for azaspiro derivatives?
- Core Modifications : Compare analogs with varying spiro ring sizes (e.g., [2.4] vs. [2.5]) and substituents (e.g., trifluoromethyl vs. benzyl) .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with EP4 receptor Glu) .
- In Vivo Validation : Test top candidates in rodent models of inflammation or bone remodeling, using micro-CT for ossification analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
